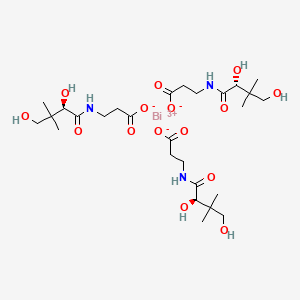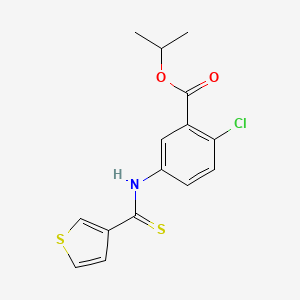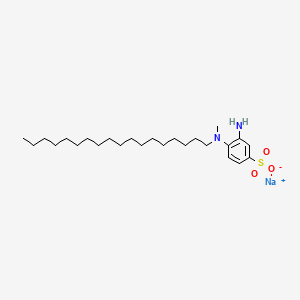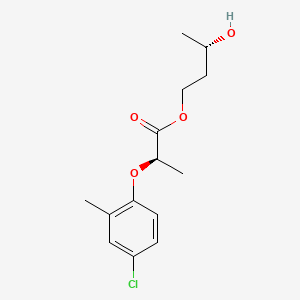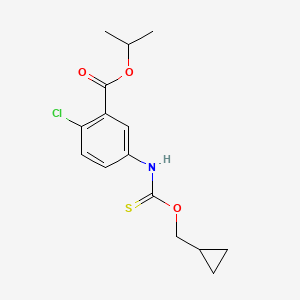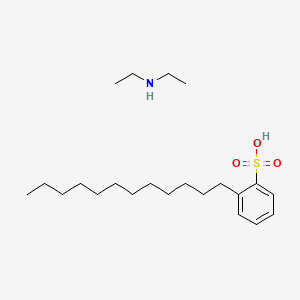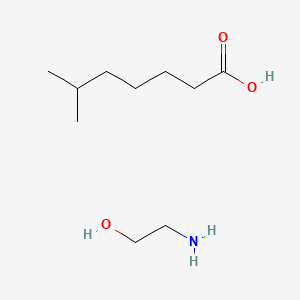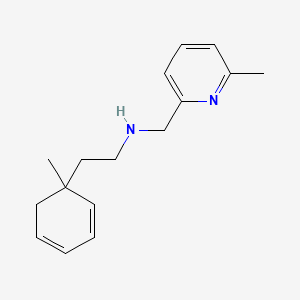
6-Methyl-N-(1-methylphenethyl)pyridine-2-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 298-394-4, also known as 1,3,5-Triazine-2,4,6-triamine, is a chemical compound that has garnered significant interest in various scientific fields. This compound is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. It is widely used in industrial applications, particularly in the production of resins and plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods. One common synthetic route involves the reaction of cyanuric chloride with ammonia. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Another method involves the cyclization of dicyandiamide under acidic conditions, which also produces 1,3,5-Triazine-2,4,6-triamine.
Industrial Production Methods
In industrial settings, the production of 1,3,5-Triazine-2,4,6-triamine often involves large-scale reactors where cyanuric chloride is reacted with ammonia. The process is optimized to maximize yield and minimize by-products. The resulting product is then purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert 1,3,5-Triazine-2,4,6-triamine into other triazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various triazine derivatives, which have applications in different industrial processes.
Scientific Research Applications
1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of resins, plastics, and other materials.
Mechanism of Action
The mechanism by which 1,3,5-Triazine-2,4,6-triamine exerts its effects is primarily through its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s triazine ring structure allows it to form stable complexes with metal ions, which can be crucial in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Melamine: Another triazine derivative, melamine is widely used in the production of melamine resins.
Cyanuric Acid: This compound is structurally similar and is used in the production of disinfectants and herbicides.
Uniqueness
1,3,5-Triazine-2,4,6-triamine is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various industrial and research applications.
Properties
CAS No. |
93804-20-7 |
|---|---|
Molecular Formula |
C16H22N2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
2-(1-methylcyclohexa-2,4-dien-1-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C16H22N2/c1-14-7-6-8-15(18-14)13-17-12-11-16(2)9-4-3-5-10-16/h3-9,17H,10-13H2,1-2H3 |
InChI Key |
MBMBJVROTQXTGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CNCCC2(CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


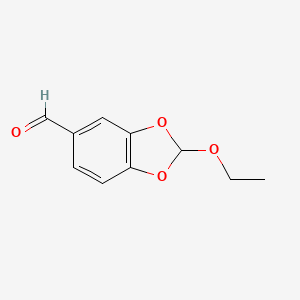
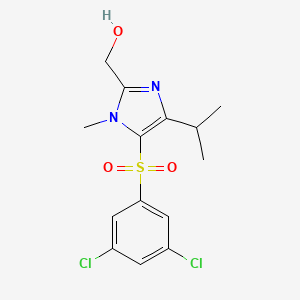
![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)
